molecular formula C16H15FN4O2S B12172388 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

Cat. No.: B12172388
M. Wt: 346.4 g/mol
InChI Key: MABYKDSYBBNLFS-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality and consistency.

Chemical Reactions Analysis

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

5-Fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}FN3_{3}O2_{2}S. The presence of a fluorine atom and a thiadiazole moiety contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the thiadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)0.28Induction of apoptosis via G2/M phase arrest
Other Thiadiazole DerivativesHepG2 (Liver cancer)9.6Down-regulation of MMP2 and VEGFA

The compound was shown to induce apoptosis in MCF-7 cells through cell cycle arrest at the G2/M phase, similarly observed in other thiadiazole derivatives . Additionally, it down-regulated matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical in cancer progression and metastasis.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts normal cell cycle progression.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like p53.
  • Targeting Specific Proteins : The compound may interact with key enzymes and receptors involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of a fluorine atom enhances lipophilicity and stability, potentially improving the compound's ability to penetrate cellular membranes. Variations in the thiadiazole moiety also affect the potency against different cancer types.

Table 2: Comparison with Related Compounds

CompoundStructural FeatureBiological Activity
Thiadiazole Derivative ANo fluorineLower cytotoxicity
5-Fluoro Thiadiazole BFluorine presentEnhanced activity against MCF-7

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazoles in clinical settings:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives similar to our compound exhibited targeted delivery to sarcoma cells using radiolabeling techniques .
  • Clinical Trials : Early-phase clinical trials for related compounds have shown promising results in patients with refractory cancers, indicating a potential pathway for future research into this specific derivative.

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

5-fluoro-1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide

InChI

InChI=1S/C16H15FN4O2S/c1-21-11-5-4-10(17)7-9(11)8-12(21)14(22)18-16-20-19-15(24-16)13-3-2-6-23-13/h4-5,7-8,13H,2-3,6H2,1H3,(H,18,20,22)

InChI Key

MABYKDSYBBNLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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